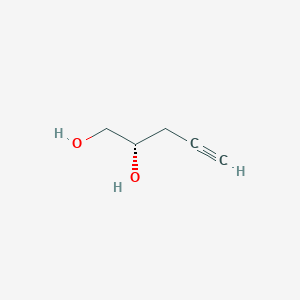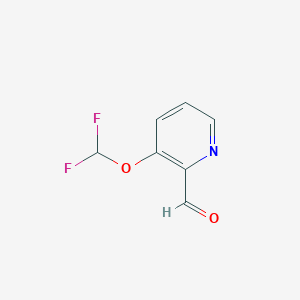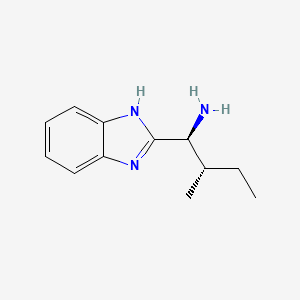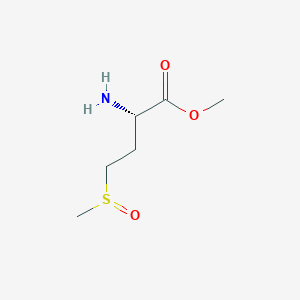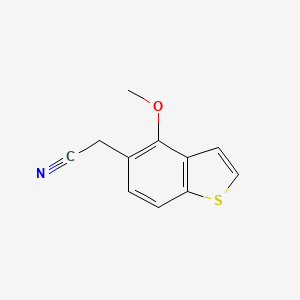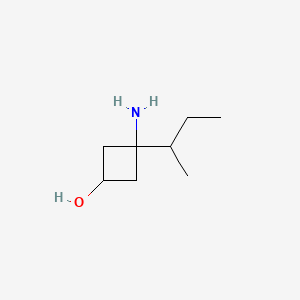![molecular formula C21H26ClN3O B13567082 1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride](/img/structure/B13567082.png)
1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Starting material: Intermediate from the previous step
- Reagent: 2-methylphenyl ethyl halide
- Conditions: Solvent (e.g., dichloromethane), base (e.g., potassium carbonate)
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride typically involves multiple steps, starting from readily available starting materials
-
Formation of Benzimidazole Core:
- Starting material: o-phenylenediamine
- Reagent: Carboxylic acid or its derivatives
- Conditions: Acidic or basic medium, elevated temperature
化学反応の分析
Types of Reactions: 1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride can undergo various chemical reactions, including:
-
Oxidation:
- Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate
- Conditions: Aqueous or organic solvent, controlled temperature
- Major Products: Oxidized derivatives of the benzimidazole core
-
Reduction:
- Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
- Conditions: Solvent (e.g., ethanol), ambient temperature
- Major Products: Reduced derivatives of the benzimidazole core
-
Substitution:
- Reagents: Halogenating agents or nucleophiles
- Conditions: Solvent (e.g., dichloromethane), base (e.g., sodium hydroxide)
- Major Products: Substituted derivatives at the piperidinyl or methylphenyl groups
科学的研究の応用
1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride has a wide range of applications in scientific research:
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules
- Studied for its reactivity and stability under various conditions
-
Biology:
- Investigated for its potential as a biochemical probe
- Used in studies of enzyme inhibition and protein binding
-
Medicine:
- Explored for its therapeutic potential in treating various diseases
- Studied for its pharmacokinetic and pharmacodynamic properties
-
Industry:
- Used in the development of new materials with specific properties
- Investigated for its potential in catalysis and other industrial processes
作用機序
The mechanism of action of 1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride can be compared with other benzimidazole derivatives, such as:
-
Benzimidazole:
- Basic structure without additional functional groups
- Used as a starting material for more complex derivatives
-
Methylbenzimidazole:
- Contains a methyl group on the benzimidazole core
- Studied for its enhanced biological activity
-
Piperidinylbenzimidazole:
- Contains a piperidinyl group on the benzimidazole core
- Investigated for its potential as a therapeutic agent
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological and chemical properties.
特性
分子式 |
C21H26ClN3O |
|---|---|
分子量 |
371.9 g/mol |
IUPAC名 |
1-[1-(2-methylphenyl)ethyl]-3-piperidin-4-ylbenzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C21H25N3O.ClH/c1-15-7-3-4-8-18(15)16(2)23-19-9-5-6-10-20(19)24(21(23)25)17-11-13-22-14-12-17;/h3-10,16-17,22H,11-14H2,1-2H3;1H |
InChIキー |
KCNRWXPHLYMYJY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(C)N2C3=CC=CC=C3N(C2=O)C4CCNCC4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



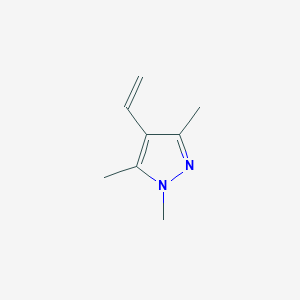


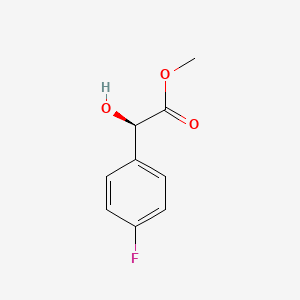
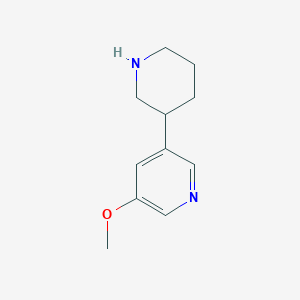
![1-{Spiro[3.3]heptan-2-yl}ethan-1-amine](/img/structure/B13567024.png)
